molecular formula C21H22N4O2S B6453663 2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline CAS No. 2549025-54-7

2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline

Cat. No.: B6453663
CAS No.: 2549025-54-7
M. Wt: 394.5 g/mol
InChI Key: DSGHFHYMYJZQNG-UHFFFAOYSA-N
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Description

The compound “2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline” is a complex organic molecule that contains several functional groups and rings, including a phenyl group, a methanesulfonyl group, an octahydropyrrolo[3,4-c]pyrrole ring, and a quinoxaline ring .


Synthesis Analysis

While the specific synthesis for this compound is not available, it might involve several steps including the formation of the octahydropyrrolo[3,4-c]pyrrole ring, the attachment of the phenylmethanesulfonyl group, and the formation of the quinoxaline ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The octahydropyrrolo[3,4-c]pyrrole ring and the quinoxaline ring would contribute to the rigidity of the molecule, while the phenyl and methanesulfonyl groups could potentially participate in various interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The phenylmethanesulfonyl group could potentially be replaced with other groups, and the octahydropyrrolo[3,4-c]pyrrole and quinoxaline rings could potentially participate in various ring-opening and ring-closing reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar and nonpolar regions, and the presence of various functional groups would all influence its properties .

Future Directions

The future research directions for this compound could potentially include further studies to determine its physical and chemical properties, investigations into its potential biological activity, and the development of methods for its synthesis .

Properties

IUPAC Name

2-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c26-28(27,15-16-6-2-1-3-7-16)25-13-17-11-24(12-18(17)14-25)21-10-22-19-8-4-5-9-20(19)23-21/h1-10,17-18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGHFHYMYJZQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC4=CC=CC=C4N=C3)S(=O)(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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